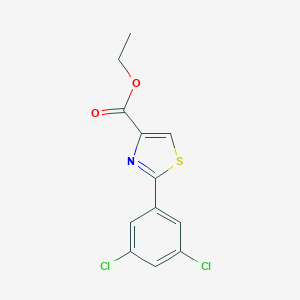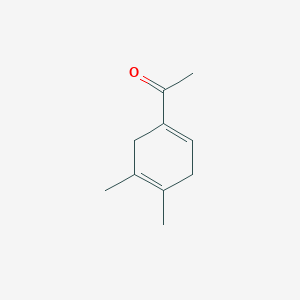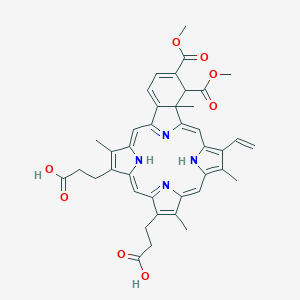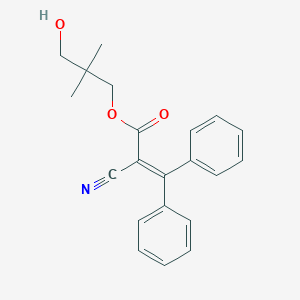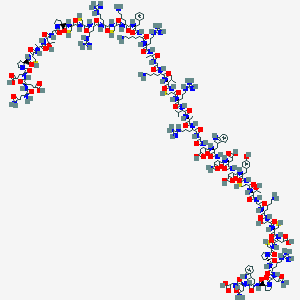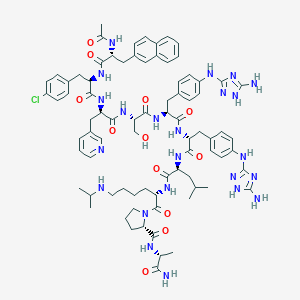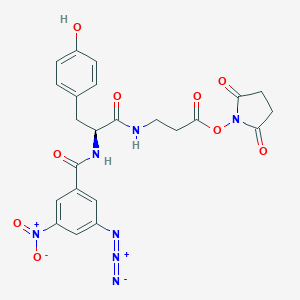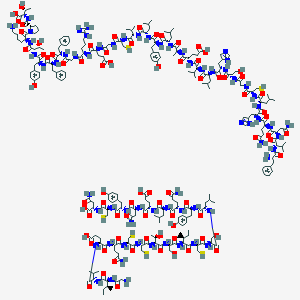![molecular formula C11H22N4O B145014 [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol CAS No. 135470-04-1](/img/structure/B145014.png)
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol is a versatile polymer known for its unique properties and applications. It is a colorless or pale yellow viscous liquid with high purity and low viscosity. This compound is primarily used as an epoxy curing agent, chelating agent, lubricant, and anti-corrosive additive .
准备方法
The synthesis of [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol involves the reaction between m-xylylenediamine and epichlorohydrin. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polymer. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve consistent product quality .
化学反应分析
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may alter the polymer’s properties.
Reduction: Reduction reactions can modify the polymer’s functional groups, impacting its reactivity and applications.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: This reaction can break down the polymer into smaller fragments, which can be useful in certain applications.
科学研究应用
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as an epoxy curing agent, providing excellent adhesion and chemical resistance in coatings and adhesives.
Biology: The compound’s chelating properties make it useful in biological research for binding metal ions.
Medicine: Its low toxicity and high purity make it suitable for use in medical devices and drug delivery systems.
Industry: It is employed as a lubricant and anti-corrosive additive in various industrial applications, including aerospace and automotive industries
作用机制
The mechanism of action of [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol involves its ability to form strong bonds with other molecules. As an epoxy curing agent, it reacts with epoxy resins to form cross-linked networks, enhancing the mechanical and chemical properties of the final product. Its chelating properties allow it to bind metal ions, making it effective in applications requiring metal ion sequestration .
相似化合物的比较
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol is unique due to its combination of properties, including low viscosity, high purity, and versatility in applications. Similar compounds include:
Polyethyleneimine: Known for its high cationic charge density and use in water treatment and paper manufacturing.
Polyamidoamine: Used as a curing agent for epoxy resins and in the production of paper and textiles.
Polyethylene glycol diglycidyl ether: Employed as a cross-linking agent in various polymer applications
This compound stands out due to its specific combination of m-xylylenediamine and epichlorohydrin, providing unique properties that are not found in other similar polymers.
属性
CAS 编号 |
135470-04-1 |
|---|---|
分子式 |
C11H22N4O |
分子量 |
226.32 g/mol |
IUPAC 名称 |
[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol |
InChI |
InChI=1S/C8H12N2.C3H10N2O/c9-5-7-2-1-3-8(4-7)6-10;4-1-3(6)2-5/h1-4H,5-6,9-10H2;3,6H,1-2,4-5H2 |
InChI 键 |
LBAXTWOGRMLTJH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |
规范 SMILES |
C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)



